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Introduction
Granulysin (GNLY) is a cytolytic and pro-inflammatory protein expressed by human cytotoxic T

lymphocytes (CTLs) and natural killer (NK) cells.[1][2][3] It plays a significant role in the

immune response against microbial pathogens and tumor cells.[1][2] Due to the absence of a

granulysin homolog in the murine genome, the in vivo functions of this crucial molecule in

cancer have been investigated through the development of granulysin transgenic (GNLY-Tg)

mice. These models have proven invaluable in elucidating the anti-tumor effects of granulysin

and exploring its therapeutic potential.

This document provides detailed application notes and experimental protocols for the utilization

of granulysin transgenic mice in cancer research, summarizing key quantitative data and

outlining relevant signaling pathways and experimental workflows.
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Granulysin transgenic mice serve as a powerful tool to investigate the in vivo role of granulysin

in anti-tumor immunity. Key applications include:

Evaluating the direct anti-tumor effects of granulysin in vivo: By challenging GNLY-Tg mice

with syngeneic tumors, researchers can directly assess the impact of granulysin expression

on tumor growth, regression, and overall survival.[1][2]

Dissecting the cellular and molecular mechanisms of granulysin-mediated tumor rejection:

These models allow for the detailed analysis of immune cell infiltration into the tumor

microenvironment, the activation status of effector cells, and the downstream signaling

pathways triggered by granulysin in cancer cells.

Preclinical assessment of granulysin-based cancer therapies: GNLY-Tg mice can be used to

test the efficacy and safety of therapeutic strategies aimed at augmenting granulysin

expression or activity, such as adoptive cell transfer therapies or novel drug formulations.

Studying the interplay between granulysin and other immune effector molecules: By crossing

GNLY-Tg mice with mice deficient in other key immune molecules like perforin or granzymes,

the specific contribution and synergistic effects of granulysin in concert with other cytotoxic

pathways can be determined.[4]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing granulysin

transgenic mice in cancer research.

Table 1: Survival Analysis in Syngeneic T-cell Lymphoma Model

Mouse Strain Tumor Model
Median
Survival (days)

Statistical
Significance

Reference

GNLY

Transgenic

C6VL T-cell

Lymphoma
31 p < 0.003 [5]

Wild-Type

Littermates

C6VL T-cell

Lymphoma
22 - [5]
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Table 2: In Vitro Cytotoxicity of Immune Cells from GNLY-Tg Mice

Effector
Cells

Target Cells
Effector:Tar
get Ratio

%
Cytotoxicity
(at 2 hours)

Statistical
Significanc
e

Reference

GNLY+/-

CTLs
EL4.F15 5:1 ~35% p = 0.04 [6]

Wild-Type

CTLs
EL4.F15 5:1 ~20% - [6]

Table 3: Tumor Volume in Humanized Mice with Granulysin Expression

Mouse Model
Tumor Cell
Line

Day 14 Tumor
Volume (mm³)

Statistical
Significance

Reference

Humanized

Immune System

(HIS) Mice

(expressing

GNLY)

CL1-5 (Lung

Cancer)

Significantly

smaller than

control

p < 0.01 [7]

Control

(NOD/SCID)

Mice

CL1-5 (Lung

Cancer)

Larger tumor

volume
- [7]

Humanized

Immune System

(HIS) Mice

(expressing

GNLY)

HT29 (Colorectal

Cancer)

Significantly

smaller than

control

p < 0.01 [7]

Control

(NOD/SCID)

Mice

HT29 (Colorectal

Cancer)

Larger tumor

volume
- [7]
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Protocol 1: Generation of Granulysin Transgenic Mice
using Bacterial Artificial Chromosomes (BAC)
This protocol outlines the key steps for creating granulysin transgenic mice, a process that

ensures the inclusion of necessary regulatory elements for faithful gene expression.[1][8][9]

1. BAC Clone Selection and Modification:

Obtain a bacterial artificial chromosome (BAC) clone containing the entire human granulysin
(GNLY) gene, including its 5' and 3' flanking regions.[1][2]
The large size of BACs helps to minimize position effects from random integration into the
host genome.[1][8]
If desired, the BAC can be modified using ET-cloning or recombineering to insert a reporter
gene (e.g., EGFP) for tracking transgene expression.[9]

2. BAC DNA Purification:

Amplify the BAC DNA in E. coli.
Purify high-quality, endotoxin-free BAC DNA using a modified alkaline lysis protocol followed
by anion exchange chromatography or CsCl gradients.[10]
Linearize the BAC DNA using a rare-cutting restriction enzyme (e.g., NotI) to remove the
vector backbone.[10]
Purify the linearized BAC DNA fragment by size-exclusion column chromatography.[10]

3. Pronuclear Microinjection:

Resuspend the purified, linearized BAC DNA in a polyamine microinjection buffer, which is
crucial for successful integration of large DNA fragments.[10]
Collect fertilized oocytes from superovulated female mice.
Microinject the BAC DNA solution into the pronucleus of the fertilized eggs.
Implant the microinjected embryos into pseudopregnant recipient female mice.

4. Screening and Founder Line Establishment:

Genotype the offspring by PCR analysis of tail-tip DNA to identify founder mice that have
integrated the granulysin transgene.
Confirm transgene expression in positive founders by RT-PCR for granulysin mRNA and
Western blot or flow cytometry for granulysin protein in relevant immune cells (e.g.,
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splenocytes, NK cells, activated T cells).
Establish stable transgenic lines by breeding the founder mice.

Protocol 2: In Vivo Syngeneic Tumor Model (C6VL T-cell
Lymphoma)
This protocol describes the use of the C6VL syngeneic T-cell lymphoma model to assess the

anti-tumor effects of granulysin in GNLY-Tg mice.[1][2]

1. Cell Culture:

Culture C6VL T-cell lymphoma cells in an appropriate medium, such as RPMI-1640
supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Passage the cells regularly to maintain them in the exponential growth phase.

2. Tumor Cell Implantation:

Harvest C6VL cells and wash them with sterile phosphate-buffered saline (PBS).
Resuspend the cells in sterile PBS at the desired concentration for injection.
Inject a lethal dose of C6VL cells (e.g., 1 x 10^6 cells) subcutaneously or intravenously into
GNLY-Tg mice and their wild-type littermate controls.

3. Monitoring Tumor Growth and Survival:

For subcutaneous tumors, measure the tumor dimensions (length and width) with digital
calipers every 2-3 days.
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
Monitor the mice for signs of morbidity and record survival data.
Euthanize mice when tumors reach a predetermined size limit or when they show signs of
distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Isolation of Splenocytes and Immune Cell
Subsets
This protocol details the isolation of splenocytes and the subsequent purification of NK and T

cells for downstream applications.
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1. Splenocyte Isolation:

Euthanize the mouse and sterilize the abdomen with 70% ethanol.
Aseptically remove the spleen and place it in a sterile dish containing cold PBS or culture
medium.
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
Wash the cell strainer with cold medium to collect the remaining cells.
Centrifuge the cell suspension and resuspend the pellet in red blood cell (RBC) lysis buffer
for 5 minutes at room temperature.
Quench the lysis reaction by adding an excess of complete medium.
Centrifuge the cells, discard the supernatant, and resuspend the splenocyte pellet in the
desired buffer or medium.

2. NK and T Cell Isolation (Negative Selection):

Use commercially available magnetic-activated cell sorting (MACS) kits for the negative
selection of NK cells or T cells.
Incubate the splenocyte suspension with a cocktail of biotin-conjugated antibodies against
non-target cell markers.
Add streptavidin-conjugated magnetic beads and place the cell suspension in a magnetic
field.
Collect the unlabeled, enriched NK or T cells that pass through the column.
Assess the purity of the isolated cells by flow cytometry.

Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of

immune cells from GNLY-Tg mice.

1. Effector and Target Cell Preparation:

Isolate effector cells (e.g., CTLs or NK cells) from the spleens of GNLY-Tg and wild-type
mice.
Activate the effector cells in vitro if necessary (e.g., with IL-2 or IL-15 for NK cells, or with
specific antigens for CTLs).
Label the target tumor cells (e.g., C6VL or YAC-1) with a fluorescent dye such as
carboxyfluorescein succinimidyl ester (CFSE).

2. Co-culture and Staining:
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Co-culture the CFSE-labeled target cells with the effector cells at various effector-to-target
(E:T) ratios in a 96-well plate.
Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
After incubation, add a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium
iodide (PI) to each well.

3. Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.
Gate on the CFSE-positive target cell population.
Determine the percentage of dead target cells by quantifying the number of CFSE-positive
cells that are also positive for the viability dye (7-AAD or PI).
Calculate the percentage of specific lysis for each E:T ratio.

Protocol 5: Western Blot for Caspase Activation
This protocol details the detection of activated caspases in tumor cells following treatment with

granulysin or co-culture with granulysin-expressing immune cells.[11][12]

1. Protein Extraction:

Lyse the tumor cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease
and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

Denature the protein samples by boiling in Laemmli buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST).
Incubate the membrane with primary antibodies specific for the cleaved (active) forms of
caspases (e.g., cleaved caspase-3, -7, -9) and their pro-forms.
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Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading
control.
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

4. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
visualize the results using a chemiluminescence imaging system.
Quantify the band intensities to determine the relative levels of caspase activation.

Signaling Pathways and Experimental Workflows
Granulysin-Induced Apoptosis Signaling Pathway
Granulysin induces apoptosis in target tumor cells through a multi-faceted mechanism that

involves both direct membrane disruption and the activation of intracellular signaling cascades.
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Caption: Granulysin-induced apoptosis signaling pathway in tumor cells.
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Experimental Workflow for In Vivo Tumor Study
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor

efficacy of granulysin in transgenic mice.
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Caption: Experimental workflow for in vivo tumor studies.
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Conclusion
Granulysin transgenic mice are an indispensable tool for advancing our understanding of the in

vivo role of granulysin in cancer immunity. The protocols and data presented here provide a

comprehensive resource for researchers and drug development professionals to effectively

utilize this valuable animal model. Further research using these mice will continue to shed light

on the therapeutic potential of granulysin and inform the development of novel

immunotherapies for cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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